2-(But-3-en-1-yloxy)propanoic acid

Description

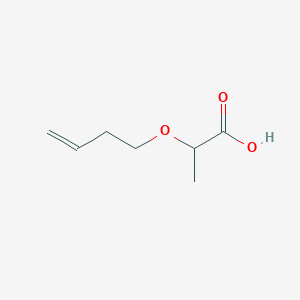

2-(But-3-en-1-yloxy)propanoic acid is an α-substituted propanoic acid derivative featuring a butenyloxy ether group at the second carbon of the carboxylic acid backbone. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where ether linkages and unsaturated moieties modulate solubility, bioavailability, and metabolic stability .

Properties

IUPAC Name |

2-but-3-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEUQGORHPHYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(But-3-en-1-yloxy)propanoic acid can be synthesized through the esterification of propanoic acid with but-3-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to drive the equilibrium towards ester formation.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or crystallization techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the but-3-en-1-yloxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

Oxidation: But-3-en-1-aldehyde or but-3-en-1-one.

Reduction: But-3-en-1-ol.

Substitution: But-3-en-1-iodide or but-3-en-1-amine.

Scientific Research Applications

2-(But-3-en-1-yloxy)propanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of polymers, resins, and plasticizers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a substrate or inhibitor of enzymes, influencing metabolic pathways. The but-3-en-1-yloxy group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical reactions.

Comparison with Similar Compounds

Propanoic Acid, 2-Propenyl Ester (Allyl Propionate)

- Structure : C6H10O2 (CAS 2408-20-0), an ester derivative with an allyl group .

- Key Differences: Functional Group: Allyl propionate is an ester, whereas 2-(but-3-en-1-yloxy)propanoic acid is a carboxylic acid. This distinction impacts reactivity (e.g., ester hydrolysis vs. acid-base reactions). Applications: Allyl esters are commonly used as flavoring agents or solvents, while carboxylic acids are more prevalent in drug synthesis . Safety: Allyl esters may pose flammability risks due to low boiling points, whereas the carboxylic acid form likely requires handling for corrosivity .

2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)

- Structure: C9H7Cl3O3 (CAS 93-72-1), a chlorinated phenoxypropanoic acid .

- Key Differences: Substituent Effects: Silvex’s trichlorophenoxy group confers high lipophilicity and environmental persistence, contributing to its ban as a herbicide. In contrast, the butenyloxy group in this compound may reduce toxicity but increase susceptibility to oxidative degradation .

Pharmaceutical Derivatives (e.g., CW3, KZR-616)

- Examples: CW3: A propanoic acid derivative with iodophenyl and tert-butoxycarbonylamino groups, synthesized as a protease inhibitor . KZR-616: A complex propanoic acid-based immunoproteasome inhibitor with morpholinoacetamido and methoxyphenyl substituents .

- Key Differences: Structural Complexity: These derivatives include protective groups (e.g., BOC) and stereochemical modifications absent in this compound, enabling targeted biological interactions . Applications: Such compounds are designed for specific therapeutic targets (e.g., cancer, inflammation), whereas the simpler structure of this compound suggests broader utility as a synthetic intermediate .

Biological Activity

2-(But-3-en-1-yloxy)propanoic acid, also known by its CAS number 566189-47-7, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C7H12O3

- IUPAC Name: this compound

This compound features an allyl ether group, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, influencing biochemical pathways relevant to cellular processes.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction: It may bind to receptors, modulating signal transduction pathways that are critical for cell growth and differentiation.

Case Studies

Recent studies have explored the effects of this compound on cancer cell lines. For instance, it has been tested for its ability to induce apoptosis in cancer cells through various assays.

Example Study:

A study evaluated the compound's effects on HER2-positive gastric cancer cell lines. The results indicated that treatment with varying concentrations of this compound resulted in significant apoptosis and reduced cell proliferation, suggesting its potential as an anticancer agent.

Table 1: Biological Activity Summary

Pharmaceutical Development

Due to its biological activity, this compound is being investigated as a potential lead compound in drug development. Its ability to modulate key cellular pathways makes it a candidate for therapeutic applications in oncology and possibly other diseases.

Chemical Biology

The compound is also useful in chemical biology for studying enzyme interactions and signaling pathways. Its structural properties allow it to serve as a scaffold for developing more complex biologically active molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.